N-[(thiolan-3-yl)methyl]formamide
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Overview
Description
N-[(thiolan-3-yl)methyl]formamide is a chemical compound with the molecular formula C6H11NOS and a molecular weight of 145.23 g/mol . It is also known by its IUPAC name, N-((tetrahydrothiophen-3-yl)methyl)formimidic acid . This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing a sulfur atom, and a formamide group.
Preparation Methods
The synthesis of N-[(thiolan-3-yl)methyl]formamide typically involves the reaction of thiolane derivatives with formamide under specific conditions. One common method involves the use of tetrahydrothiophen-3-ylmethylamine as a starting material, which is then reacted with formic acid or its derivatives to yield the desired product . The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[(thiolan-3-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The thiolane ring can undergo substitution reactions where the sulfur atom is replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(thiolan-3-yl)methyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(thiolan-3-yl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with various enzymes and proteins. These interactions can modulate the activity of these molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-[(thiolan-3-yl)methyl]formamide can be compared with other similar compounds such as:
N-[(thiolan-2-yl)methyl]formamide: This compound has a similar structure but with the thiolane ring attached at a different position.
N-[(thiolan-4-yl)methyl]formamide: Another isomer with the thiolane ring attached at the fourth position.
N-[(tetrahydrothiophen-3-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a formamide group. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the differences in their structures.
Properties
CAS No. |
1696234-14-6 |
---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
N-(thiolan-3-ylmethyl)formamide |
InChI |
InChI=1S/C6H11NOS/c8-5-7-3-6-1-2-9-4-6/h5-6H,1-4H2,(H,7,8) |
InChI Key |
NCDNEUNGXCTNPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1CNC=O |
Purity |
95 |
Origin of Product |
United States |
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